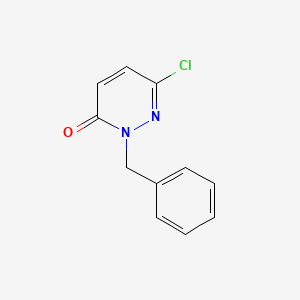

2-benzyl-6-chloropyridazin-3(2H)-one

Description

Significance of Pyridazinones as Privileged Heterocyclic Scaffolds in Drug Discovery and Agrochemicals

Pyridazinone and its derivatives represent a vital class of heterocyclic compounds that have garnered significant attention in both medicinal chemistry and agrochemical research. researchgate.netscispace.com The six-membered ring containing two adjacent nitrogen atoms is a "privileged scaffold," meaning its structure is frequently found in compounds with a wide range of biological activities. vulcanchem.com This versatility stems from the unique structural and electronic properties of the pyridazinone core. The presence of nitrogen atoms allows for hydrogen bonding, a key interaction with biological receptors, and the ring system can be readily functionalized at various positions to fine-tune its properties. vulcanchem.comresearchgate.net

In the realm of drug discovery , pyridazinone derivatives have been investigated for a vast spectrum of pharmacological effects. These include, but are not limited to:

Cardiovascular agents: Certain derivatives are known for their antihypertensive and cardiotonic properties. scispace.comsarpublication.com

Anti-inflammatory and Analgesic agents: Many pyridazinone-based compounds have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) with potent analgesic effects and reduced gastrointestinal side effects. scispace.comsarpublication.com

Anticancer agents: The scaffold is a component of novel compounds designed to inhibit cancer cell growth. scispace.com

Antimicrobial and Antiviral agents: The pyridazinone nucleus has been incorporated into molecules showing activity against various bacteria, fungi, and viruses. scispace.comsarpublication.com

Anticonvulsant agents: Researchers have also explored their potential in treating neurological disorders. sarpublication.com

The broad utility of this scaffold is summarized in the following table, showcasing the diversity of its applications.

| Biological Activity | Therapeutic Area |

| Anti-inflammatory | Pain and Inflammation |

| Analgesic | Pain Management |

| Antihypertensive | Cardiovascular Disease |

| Cardiotonic | Heart Failure |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anticonvulsant | Neurology |

In the agrochemical sector , pyridazinone derivatives have proven equally crucial. They form the chemical backbone of several commercial products used for crop protection. vulcanchem.com Their applications include herbicides, insecticides, and plant growth regulators. scispace.comnih.gov The ability to modify the pyridazinone structure allows for the development of compounds with high efficacy and selectivity, contributing to modern agricultural practices. vulcanchem.com

Overview of the 2-Benzyl-6-chloropyridazin-3(2H)-one Core in Academic Literature

The compound this compound is a specific derivative within the broader pyridazinone family. While extensive biological studies on this exact molecule are not widely documented in mainstream literature, its significance is primarily recognized as a versatile synthetic intermediate. Its structure combines the reactive pyridazinone core with two key functional groups: a benzyl (B1604629) group at the N2 position and a chlorine atom at the C6 position.

The chlorine atom at the C6 position is a particularly important feature. It acts as a good leaving group, making this position susceptible to nucleophilic aromatic substitution reactions. vulcanchem.com This reactivity allows for the straightforward introduction of a wide array of functional groups, enabling chemists to synthesize a large library of novel pyridazinone derivatives. For instance, the chlorine can be displaced by oxygen, nitrogen, or sulfur nucleophiles to create new ethers, amines, or thioethers, respectively.

The synthesis of the this compound core, while not explicitly detailed in every publication, can be inferred from standard heterocyclic chemistry techniques. A common approach involves the benzylation of a pre-existing 6-chloropyridazin-3(2H)-one precursor. Alternatively, synthetic routes may start from 3,6-dichloropyridazine (B152260), which can be selectively functionalized. unica.itnih.gov

The table below highlights the key structural features and their implications for the compound's role in synthesis.

| Structural Feature | Position | Chemical Role |

| Chlorine Atom | C6 | Excellent leaving group for nucleophilic substitution |

| Benzyl Group | N2 | Modulates solubility and steric properties; can act as a protecting group |

| Pyridazinone Core | - | Biologically relevant scaffold; provides structural rigidity |

Scope and Research Focus on this compound

The focus of research involving this compound is predominantly centered on its synthetic utility. The academic literature positions this compound as a key intermediate for chemical diversification rather than an end-product for direct biological application.

The main areas of investigation concerning this compound include:

Development of Synthetic Methodologies: Research often focuses on optimizing the synthesis of this compound itself and exploring the scope of its reactivity, particularly the displacement of the C6 chlorine atom.

Scaffold for Library Synthesis: It is extensively used as a foundational molecule for creating large collections (libraries) of related pyridazinone derivatives. These libraries are then screened for various biological activities.

Elucidation of Structure-Activity Relationships (SAR): By synthesizing a series of derivatives from this common precursor, researchers can systematically study how different chemical groups at the 6-position influence the resulting compound's biological efficacy and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-6-chloropyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-6-7-11(15)14(13-10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPALKBBWTAXDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258889 | |

| Record name | 6-Chloro-2-(phenylmethyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50500-58-8 | |

| Record name | 6-Chloro-2-(phenylmethyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50500-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(phenylmethyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyl 6 Chloropyridazin 3 2h One and Its Core Structure

Direct Ring Synthesis Approaches to the Pyridazinone Core

The formation of the fundamental pyridazinone skeleton can be achieved through several strategic cyclization reactions. These methods typically involve the condensation of linear precursors containing the necessary carbon and nitrogen framework.

Condensation Reactions with Hydrazine (B178648) Derivatives.researchgate.netresearchgate.net

A primary and widely employed method for constructing the pyridazinone ring involves the cyclocondensation of a 1,4-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. researchgate.net This approach is versatile, allowing for the introduction of various substituents on the resulting pyridazinone ring.

For instance, the reaction of γ-keto acids with hydrazine hydrate (B1144303) is a classic route to 6-substituted-4,5-dihydropyridazin-3(2H)-ones. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyridazinone ring. scispace.com Similarly, 1,4-diketones can react with hydrazine to form the corresponding pyridazine (B1198779), which can be subsequently oxidized to the pyridazinone. researchgate.net

The versatility of this method is demonstrated in the synthesis of various pyridazinone derivatives by reacting different substituted hydrazines (e.g., phenylhydrazine) with appropriate dicarbonyl precursors. scispace.com One-pot domino hydrohydrazination and condensation reactions have also been developed, for example, reacting 4-pentynoic acid with phenylhydrazine (B124118) in the presence of a catalyst like zinc chloride to directly yield the pyridazinone derivative. scispace.com

Table 1: Examples of Condensation Reactions for Pyridazinone Synthesis

| 1,4-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyridazinone Structure |

|---|---|---|

| γ-Keto acid | Hydrazine hydrate | 6-Substituted-4,5-dihydropyridazin-3(2H)-one |

| 1,4-Diketone | Hydrazine hydrate | Pyridazine (oxidized to pyridazinone) |

Cyclization Strategies from Linear Precursors.rsc.org

Beyond the classical condensation with hydrazine, other strategies focus on the cyclization of specifically designed linear precursors. These methods offer alternative pathways to the pyridazinone core and can be particularly useful for accessing more complex or uniquely substituted derivatives.

One such approach involves the intramolecular cyclization of hydrazides. For example, a linear precursor containing a hydrazide moiety and a suitable electrophilic center can be induced to cyclize, forming the pyridazinone ring. This strategy allows for the pre-installation of desired substituents onto the linear chain, which are then incorporated into the final heterocyclic product.

Another strategy involves the use of solid-phase peptide synthesis (SPPS) techniques to assemble a linear peptide-like precursor. This precursor can then be cleaved from the resin and cyclized in solution to form a macrocyclic structure containing the pyridazinone core. researchgate.net This method is particularly advantageous for creating large and complex molecules.

Functionalization Strategies for Pyridazin-3(2H)-one Ring Systems

An alternative and highly significant approach to obtaining compounds like 2-benzyl-6-chloropyridazin-3(2H)-one involves the modification of a pre-formed pyridazinone or pyridazine ring. This allows for the late-stage introduction of key functional groups.

Nucleophilic Substitution Reactions for Halogenated Pyridazinones.dntb.gov.uaunica.it

Halogenated pyridazinones are key intermediates in the synthesis of a wide array of derivatives due to the reactivity of the carbon-halogen bond towards nucleophilic substitution. chemguide.co.uk The electron-deficient nature of the pyridazine ring facilitates the displacement of the halogen by various nucleophiles. nih.gov

The regioselectivity of these substitution reactions can be influenced by the nature of the nucleophile and the substituents already present on the pyridazinone ring. nih.gov For instance, in polysubstituted halogenated pyridazinones, the position of nucleophilic attack can often be controlled to achieve the desired isomer. nih.gov

Transformation of 3,6-Dichloropyridazine (B152260) Precursors.dntb.gov.ua

A common and efficient starting material for the synthesis of 6-chloropyridazin-3(2H)-one derivatives is 3,6-dichloropyridazine. researcher.lifeacs.org This symmetrical molecule allows for sequential and selective nucleophilic substitution reactions.

The synthesis of this compound can be envisioned to proceed from 3,6-dichloropyridazine. The first step would involve a nucleophilic substitution reaction with a suitable oxygen nucleophile (e.g., hydroxide (B78521) or an alkoxide) at one of the chloro-substituted positions to form a 6-chloropyridazin-3(2H)-one intermediate. This intermediate can then undergo N-benzylation at the 2-position using a reagent like benzyl (B1604629) chloride in the presence of a base.

Alternatively, the reaction of 3,6-dichloropyridazine with one equivalent of a nucleophile can lead to monosubstituted products. chempedia.info For example, reacting 3,6-dichloropyridazine with sodium methoxide (B1231860) at room temperature yields 3-chloro-6-methoxypyridazine. chempedia.info This highlights the ability to selectively functionalize one position while leaving the other halogen available for subsequent reactions.

Table 2: Nucleophilic Substitution of 3,6-Dichloropyridazine

| Nucleophile | Product |

|---|---|

| Hydroxide/Alkoxide | 6-Chloropyridazin-3(2H)-one |

| Sodium Methoxide | 3-Chloro-6-methoxypyridazine |

Directed C-H Functionalization Approaches

A more modern and increasingly important strategy for the diversification of pyridazinone scaffolds is directed C-H functionalization. rsc.orgnih.gov This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a highly efficient and atom-economical method for synthesizing analogs.

In the context of pyridazinones, the pyridazinone moiety itself can act as an internal directing group, guiding a transition metal catalyst to a specific C-H bond for functionalization. rsc.org This strategy enables late-stage, ortho-selective diversification of the pyridazinone scaffold. rsc.orgnih.gov Various C-H functionalization reactions, including arylation, olefination, and halogenation, have been successfully applied to pyridazinone systems. rsc.org

While not a direct synthesis of the core, this method is powerful for modifying a pre-existing 2-benzyl-pyridazin-3(2H)-one structure, for example, by introducing substituents onto the benzyl ring through ortho-selective C-H activation directed by the pyridazinone core. rsc.org

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact. The following sections explore advanced techniques and green chemistry principles applied to the synthesis of pyridazinone derivatives.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgnih.govgeorgiasouthern.edu The synthesis of various pyridazinone derivatives has been successfully achieved using microwave irradiation. asianpubs.orgnih.govsemanticscholar.org

The application of microwave energy can facilitate various reaction types, including condensations, cross-coupling reactions, and cyclizations, which are integral to the formation of the pyridazinone core and its subsequent modification. asianpubs.orgrsc.orgresearchgate.net For instance, the synthesis of 3-amino-6-chloropyridazine, a precursor for related structures, can be efficiently achieved via microwave-assisted amination of 3,6-dichloropyridazine. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyridazinone Derivative

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 4.5 hours | 1-3 minutes | asianpubs.org |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. researchgate.nettandfonline.comjournalspub.com This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. journalspub.com

The synthesis of the pyridazinone core can be achieved through MCRs. For example, the reaction of arenes, cyclic anhydrides, and phenylhydrazine derivatives can yield pyridazinones in a single step. researchgate.nettandfonline.com The use of catalysts, such as ionic liquids or nanomagnetic catalysts, can further enhance the efficiency and sustainability of these reactions. researchgate.nettandfonline.com

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inmdpi.com In the synthesis of pyridazinones, several sustainable approaches have been explored.

The use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), or even solvent-free conditions, significantly reduces the environmental impact of the synthesis. ekb.egresearchgate.net For instance, the synthesis of pyridazinone derivatives has been reported in PEG-400, which allows for product isolation without the need for column chromatography. researchgate.net

Chemical Reactivity and Transformation Pathways of 2 Benzyl 6 Chloropyridazin 3 2h One and Its Derivatives

Electrophilic Reactions on the Pyridazinone Ring System

The pyridazinone ring, like other azines such as pyridine (B92270) and pyrimidine, is generally characterized by low reactivity towards electrophilic substitution reactions. researchgate.net This reduced reactivity can be attributed to the electron-withdrawing effect of the ring nitrogen atoms, which deactivates the ring system towards attack by electrophiles. researchgate.net Theoretical studies suggest that for many azines, the highest occupied molecular orbital (HOMO) is not a π orbital, which hinders the typical mechanism of electrophilic aromatic substitution. researchgate.net

Despite this inherent low reactivity, electrophiles can participate in the functionalization of the 2-benzyl-6-chloropyridazin-3(2H)-one ring system through alternative pathways. One notable example involves the quenching of an anionic intermediate. In a reaction sequence starting with a nucleophilic attack (discussed in section 3.2), an anionic σ-adduct is formed. This intermediate can then be trapped by an electrophile, such as bromine (Br₂), before elimination occurs. nih.gov This specific strategy has been leveraged to achieve the direct transformation of this compound into its corresponding C-4 alkyl and aryl derivatives, demonstrating a valuable, albeit indirect, role for electrophiles in the modification of this heterocyclic core. nih.gov

Nucleophilic Reactions on the Pyridazinone Ring System

In contrast to its passivity towards electrophiles, the electron-deficient pyridazinone ring is highly susceptible to nucleophilic attack. Halogenated pyridazinones are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. youtube.com The reaction typically proceeds through a nucleophilic addition-elimination mechanism, known as the SN(AE) pathway, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom at C-6), forming a stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. youtube.comwur.nl

The chlorine atom at the C-6 position of this compound is a prime site for such substitutions. A wide array of nucleophiles can be employed to displace the chloride, leading to a diverse range of 6-substituted pyridazinone derivatives. For example, similar chloropyridazine systems readily react with nitrogen nucleophiles like hydrazine (B178648) hydrate (B1144303) to afford the corresponding hydrazinylpyridazine derivatives. nih.gov This reactivity allows for the introduction of various functional groups, which can serve as handles for further chemical modifications.

Furthermore, nucleophilic attack is not limited to the halogen-bearing carbon. Under specific conditions, nucleophilic substitution of hydrogen (SNH) can occur. Research has shown that the reaction of this compound with strong carbon nucleophiles like Grignard reagents can lead to the formation of C-4 alkyl and aryl derivatives. nih.gov This transformation represents a direct C-H functionalization pathway, adding to the synthetic versatility of the pyridazinone ring.

Ring Modification and Rearrangement Reactions (e.g., cine substitution)

Beyond direct substitution, the pyridazinone ring can undergo more complex transformations, including rearrangement reactions like cine substitution. The S(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, Ring Closure) and cine substitution are known pathways for halogenated azines, particularly in reactions involving strong bases like potassium amide. wur.nl

A clear example of cine substitution has been observed in closely related pyridazinone systems. The reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents unexpectedly yielded 4,5-disubstituted pyridazin-3(2H)-ones instead of the anticipated 5-substituted products. nih.gov This outcome is a hallmark of a cine substitution, where the incoming nucleophile attacks a position adjacent (ortho) to the carbon bearing the leaving group. The proposed mechanism involves the formation of an anionic σ-adduct, which is then quenched by an electrophile before the elimination of the halide. nih.gov The mechanistic insights gained from studying this cine substitution were instrumental in developing a method for the direct C-4 functionalization of this compound. nih.gov

Derivatization Strategies for Structural Diversity

The reactivity of this compound makes it an excellent starting material for creating diverse libraries of compounds through various derivatization strategies.

The introduction of alkyl and aryl groups onto the pyridazinone core is a key strategy for modifying its properties. As previously mentioned, a direct C-H functionalization at the C-4 position can be achieved by reacting this compound with Grignard reagents, followed by an electrophilic quench with bromine. nih.gov This method provides a powerful tool for installing a range of substituents at a position that is not activated by a leaving group.

Another common site for derivatization is the nitrogen atom at the 2-position (N-alkylation). While the subject compound already possesses a benzyl (B1604629) group, related pyridazinones are readily alkylated under basic conditions. For instance, 5-benzyl-6-methylpyridazin-3(2H)-one can be methylated at the N-2 position using methyl iodide and potassium carbonate, often under microwave irradiation to accelerate the reaction. semanticscholar.org This highlights a general pathway for modifying the N-substituent.

Below is a table summarizing key derivatization reactions for installing alkyl and aryl groups.

| Position | Reagents | Type of Reaction | Resulting Structure | Reference |

| C-4 | 1. Grignard Reagent (RMgX) 2. Bromine (Br₂) | Nucleophilic Substitution of Hydrogen (SNH) | 4-Alkyl/Aryl-2-benzyl-6-chloropyridazin-3(2H)-one | nih.gov |

| N-2 | Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃) | N-Alkylation | 2-Alkyl-pyridazin-3(2H)-one | semanticscholar.org |

The pyridazinone ring serves as an excellent scaffold for the construction of fused and polycyclic heterocyclic systems. These more complex structures are often synthesized by introducing functional groups onto the pyridazinone core that can subsequently participate in cyclization reactions.

One common strategy involves converting the 6-chloro group into a better handle for cyclization. For example, after substituting the chlorine with a nucleophile, the resulting derivative can be used to build fused rings. In one such pathway, a 3-chloropyridazine (B74176) derivative was reacted with hydrazine hydrate, and the resulting hydrazinylpyridazine was then treated with reagents like acetic anhydride (B1165640) or carbon disulphide to yield fused pyridazinotriazine systems. nih.gov

Another approach involves utilizing the carbonyl group and an adjacent position on the pyridazinone ring. For instance, pyridazinethione derivatives, which can be prepared from their corresponding pyridazinone precursors, react with reagents like chloroacetic acid in the presence of an aldehyde to form fused pyridazino[3,4-b] nih.govnih.govthiazine systems. nih.gov Furthermore, pyridazinone derivatives can be elaborated into fused azines such as pyrazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a]pyrimidines by reacting them with appropriate heteroaromatic amines. nih.gov

The table below outlines examples of strategies for forming fused pyridazinone systems.

| Starting Derivative | Key Reagents | Fused System Formed | Reference |

| Hydrazinylpyridazine | Acetic Anhydride, Carbon Disulphide | Pyridazinotriazine | nih.gov |

| Pyridazinethione | Chloroacetic Acid, p-Chlorobenzaldehyde | Pyridazino[3,4-b] nih.govnih.govthiazine | nih.gov |

| Functionalized Pyridazinone | Heteroaromatic Amines (e.g., 3-amino-1,2,4-triazole) | Triazolo[1,5-a]pyrimidine | nih.gov |

Advanced Structural Elucidation and Spectroscopic Analysis of 2 Benzyl 6 Chloropyridazin 3 2h One Analogs

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

In a study of a closely related analog, 2-benzyl-6-benzyloxypyridazin-3(2H)-one, the central pyridazine (B1198779) ring was observed to be non-planar with the attached benzyl (B1604629) and benzyloxy groups. nih.govnih.gov The dihedral angles between the pyridazine ring and the two benzene (B151609) rings were found to be 77.08 (5)° and 84.62 (5)°, respectively. nih.govnih.gov The angle between the two benzene rings themselves was 68.18 (4)°. nih.govnih.gov

Beyond individual molecular geometry, X-ray crystallography elucidates the nature of intermolecular interactions that govern the crystal packing. The crystal structure of 2-benzyl-6-benzyloxypyridazin-3(2H)-one is stabilized by a network of weak intermolecular forces, including C—H···O hydrogen bonds. nih.govnih.gov Additionally, C—H···π and π–π stacking interactions, with a centroid–centroid distance of 3.6867 (10) Å, play a significant role in the supramolecular assembly. nih.govnih.gov These non-covalent interactions are critical in determining the physical properties of the compound.

Table 1: Crystallographic Data for 2-Benzyl-6-benzyloxypyridazin-3(2H)-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C18H16N2O2 |

| Molecular Weight | 292.33 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 32.741 (4) |

| b (Å) | 10.9198 (14) |

| c (Å) | 8.1228 (10) |

| β (°) | 95.92 (2) |

| Volume (ų) | 2888.6 (6) |

| Z | 8 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. High-resolution 1H, 13C, and 15N NMR techniques, often in combination, provide a detailed map of the chemical environment of each nucleus.

For pyridazinone derivatives, a complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals is achieved through a combination of one-dimensional and two-dimensional NMR experiments. nih.gov Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net Two-dimensional correlation experiments like ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between protons and carbons throughout the molecular skeleton. nih.govresearchgate.net

In the ¹H NMR spectra of 2-benzyl-6-chloropyridazin-3(2H)-one analogs, the protons of the benzyl group typically appear as a singlet for the methylene (B1212753) (CH₂) protons and a multiplet for the aromatic phenyl protons. The protons on the pyridazinone ring exhibit characteristic chemical shifts depending on their electronic environment. For instance, in one series of pyridazinone derivatives, piperazine (B1678402) signals were observed between 3.2 and 3.5 ppm. nih.gov

The ¹³C NMR spectra provide information on all carbon atoms in the molecule. rsc.org The carbonyl carbon (C=O) of the pyridazinone ring is typically observed at a downfield chemical shift. For example, in a series of 1,2,4-triazole-3-thione derivatives, which share some structural similarities, aliphatic carbons were observed between 48 and 69 ppm. mdpi.com

¹⁵N NMR spectroscopy offers a powerful method for probing the electronic structure at the nitrogen atoms, which is particularly useful for heterocyclic systems. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and local electronic environment, allowing for the differentiation between 'pyrrole-like' and 'pyridine-type' nitrogens. researchgate.net Techniques like ¹H-¹⁵N HMBC can establish long-range correlations, aiding in the definitive structural assignment of complex heterocyclic systems. nih.govresearchgate.net The incorporation of ¹⁵N labeling can further enhance the utility of this technique by analyzing ¹³C–¹⁵N and ¹H–¹⁵N coupling constants. rsc.org

Table 2: Typical NMR Chemical Shift Ranges for Pyridazinone Analogs

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Pyridazinone Ring H | 6.5 - 8.0 |

| ¹H | Benzyl Ar-H | 7.0 - 7.5 |

| ¹H | Benzyl CH₂ | 4.5 - 5.5 |

| ¹³C | Pyridazinone C=O | 160 - 170 |

| ¹³C | Pyridazinone Ring C | 125 - 150 |

| ¹³C | Benzyl Ar-C | 120 - 140 |

| ¹³C | Benzyl CH₂ | 50 - 60 |

Mass Spectrometry for Molecular Formula Determination and Purity Verification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and verifying its elemental composition. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. mdpi.com For example, in the characterization of a pyridazinone derivative, ESI-MS was used to find the [M+H]⁺ ion, confirming the calculated molecular weight. mdpi.com

Beyond molecular formula determination, MS is crucial for assessing the purity of synthesized compounds. researchgate.netnih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it can detect, identify, and quantify impurities, even those present in trace amounts. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information that can be used to confirm the identity of the target compound and characterize any related impurities. nih.govbirmingham.ac.uk The analysis of fragmentation pathways, such as the successive loss of substituents, can corroborate the proposed structure. nih.gov

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C11H9ClN2O |

| Exact Mass (Monoisotopic) | 220.0403 |

| Observed m/z [M+H]⁺ | 221.0476 |

| Mass Accuracy | < 5 ppm |

Vibrational and Electronic Spectroscopy for Advanced Structural Characterization

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within a molecule.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies. For pyridazinone derivatives, the IR spectrum prominently features a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. mdpi.comnih.gov Other key bands include those for the C=N stretching of the pyridazinone ring, C-Cl stretching, and various C-H stretching and bending modes of the aromatic and methylene groups. mdpi.comnih.govtheaic.org For example, in the IR spectrum of one pyridazinone derivative, the C=O and N=C groups showed absorption bands at 1647 cm⁻¹ and 1600 cm⁻¹, respectively. mdpi.com

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within the molecule. Pyridazinone derivatives, containing a conjugated system, typically display strong absorption bands in the UV region corresponding to π-π* transitions. peacta.orguminho.pt The position and intensity of these absorption bands are sensitive to the nature of substituents on the pyridazinone ring and the solvent used, reflecting changes in the electronic structure of the chromophore. peacta.org

Table 4: Key Vibrational Frequencies for Pyridazinone Analogs

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Stretching | Aromatic C-H | 3000 - 3100 |

| Stretching | Aliphatic C-H | 2850 - 3000 |

| Stretching | C=O (Amide) | 1650 - 1680 |

| Stretching | C=N / C=C | 1500 - 1650 |

| Stretching | C-Cl | 700 - 850 |

Computational Chemistry and Molecular Modeling Investigations of 2 Benzyl 6 Chloropyridazin 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of a molecule's electronic properties, which are fundamental to its reactivity and interactions with biological targets.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules in the pyridazinone class, DFT calculations, often using the B3LYP method with a basis set like 6-31G(d,p) or 6-311G(d,p), are employed to determine the optimized molecular geometry and electronic properties in the ground state. researchgate.netnih.govnih.gov

These studies yield crucial information on bond lengths, bond angles, and dihedral angles, which are compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net Furthermore, DFT is used to calculate the molecular electrostatic potential (MEP), which maps the electron density on the molecular surface. The MEP helps in predicting sites for nucleophilic and electrophilic attacks, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.govnih.gov For pyridazinone derivatives, the negative potential sites are often located around electronegative atoms like oxygen and nitrogen, which are potential hydrogen-bond acceptors. nih.govnih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This higher reactivity and polarizability are often associated with increased biological activity. nih.gov DFT calculations are used to determine the energies of the HOMO and LUMO orbitals and to visualize their distribution across the molecule. researchgate.net For pyridazinone derivatives, these analyses reveal how different substituents on the pyridazinone ring affect the electronic distribution and, consequently, the molecule's reactivity profile. researchgate.net

Below is a table illustrating typical quantum chemical parameters calculated for a related pyridazinone structure using DFT.

| Parameter | Symbol | Typical Calculated Value (eV) | Implication |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.8 to -7.2 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -1.4 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.6 to 6.0 | Chemical reactivity, stability |

| Ionization Potential | I | 6.8 to 7.2 | Energy to remove an electron |

| Electron Affinity | A | 1.0 to 1.4 | Energy released when gaining an electron |

| Chemical Hardness | η | 2.8 to 3.0 | Resistance to change in electron distribution |

| Chemical Softness | S | 0.16 to 0.18 | Reciprocal of hardness, indicates reactivity |

Note: The values presented are illustrative for a pyridazinone scaffold and can vary based on the specific derivative and computational method. researchgate.netmdpi.com

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wjarr.com This method is crucial for understanding the basis of a drug's mechanism of action.

The pyridazinone scaffold has been identified as a "wonder nucleus" due to its wide range of pharmacological activities, making it a core structure in the development of new therapeutic agents. proquest.comresearchgate.net Molecular docking studies have been instrumental in identifying potential biological targets for various pyridazinone derivatives. By screening these compounds against known protein structures, researchers can hypothesize their biological functions. connectjournals.com

Docking simulations predict the binding mode by placing the ligand into the active site of a protein and scoring the different poses based on their energetic favorability. wjarr.com These studies have shown that pyridazinone derivatives can interact with a diverse array of protein targets. For example, different pyridazinone-based compounds have been docked into the active sites of enzymes such as HIV reverse transcriptase tandfonline.com, cyclin-dependent kinases proquest.com, c-Met kinase researchgate.net, xanthine (B1682287) oxidoreductase researchgate.net, and Feline Sarcoma-related (FER) tyrosine kinase. nih.gov The predicted binding modes often involve key interactions like hydrogen bonds with amino acid residues and π-π stacking with aromatic side chains. mdpi.com

| Potential Protein Target | Therapeutic Area | Reference |

| HIV Reverse Transcriptase | Antiviral (Anti-HIV) | tandfonline.com |

| Cyclin-Dependent Kinase (CDK) | Anticancer | proquest.com |

| c-Met Kinase | Anticancer | researchgate.net |

| Xanthine Oxidoreductase | Antioxidant | researchgate.net |

| α1- and α2-Adrenoceptors | Cardiovascular | nih.gov |

| Adenosine (B11128) Receptors | Neurological, Cardiovascular | nih.gov |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Disease | mdpi.com |

| Fatty Acid-Binding Protein 4 (FABP4) | Metabolic Disease, Cancer | mdpi.com |

Beyond predicting the binding pose, molecular docking and related computational methods can estimate the binding affinity (the strength of the interaction) and selectivity (the preference for one receptor over others) of a ligand. plos.org A series of new pyridazin-3(2H)-one derivatives were evaluated for their in vitro affinity for both α1- and α2-adrenoceptors, with many compounds showing Ki values in the low nanomolar range for the α1-adrenoceptor. nih.gov

Computational studies have rationalized these findings by demonstrating how subtle structural modifications influence receptor affinity. For instance, in one study, lengthening a polymethylene spacer chain between the pyridazinone core and an arylpiperazine moiety led to a gradual increase in binding affinity for the α1-adrenoceptor. nih.govresearchgate.net Similarly, studies on thieno[2,3-d]pyridazin-5(4H)-one derivatives as adenosine receptor ligands showed that small structural changes on the scaffold significantly influenced binding affinity. nih.gov These predictive models are invaluable for guiding the synthesis of new derivatives with enhanced potency and selectivity. nih.gov

In Silico Screening and Drug Repurposing Methodologies

In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those most likely to bind to a drug target. tiogaresearch.com This approach, including drug repurposing, accelerates the discovery of new uses for existing or previously studied compounds. openaccessjournals.comdrugtargetreview.com

A notable study focused on the in silico repurposing of a library of 52 novel pyridazinone-based molecules. tandfonline.com These compounds were initially designed as ligands for the formyl peptide receptor (FPR) but were found to be inactive. tandfonline.comresearchgate.net To find new potential targets, a two-step computational approach was employed:

Pharmacophore-based screening: This ligand-based method identifies the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to interact with a specific target. The pyridazinone library was screened against a database of pharmacophore models. tandfonline.com

Molecular Docking and Simulation: The hits from the initial screening were then subjected to molecular docking studies to investigate the binding interactions with the potential new targets in detail. tandfonline.com

This focused drug-repurposing strategy successfully identified aspartate aminotransferase as the most promising new target for this series of pyridazinone compounds, warranting further investigation. tandfonline.com Such methodologies demonstrate the power of computational screening to salvage and find new value in compound libraries that might otherwise be discarded. tandfonline.comresearchgate.net

Conformational Analysis and Dynamics Simulations:While crystal structure data for analogous compounds existnih.govresearchgate.net, specific conformational analysis or molecular dynamics simulations for 2-benzyl-6-chloropyridazin-3(2H)-one are not available in the public domain.

Due to the absence of this foundational research data, generating a thorough and scientifically accurate article that strictly adheres to the requested outline for this compound is not feasible. The creation of such content would require speculation and extrapolation from related but distinct molecules, which would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar Studies of 2 Benzyl 6 Chloropyridazin 3 2h One Analogs

Impact of N-Substitution on Biological Activity Profiles

The N-2 position of the pyridazinone ring, occupied by a benzyl (B1604629) group in the parent compound, is a critical determinant of biological activity. Studies on related pyridazinone scaffolds have consistently shown that the nature of the substituent at this position profoundly impacts potency. For instance, in a series of pyrazolo[3,4-d]pyridazinones investigated for phosphodiesterase-5 (PDE5) inhibitory activity, the presence of a benzyl group at the pyridazine (B1198779) 2-nitrogen was strongly associated with potent and selective inhibition. nih.gov

Modification of this N-benzyl group, or its replacement with other moieties, can drastically alter the compound's interaction with its biological target. While the benzyl group itself is a key feature, further substitutions on its phenyl ring can fine-tune activity. Research into N-benzyl pyridazinone derivatives for anticancer applications indicates that this moiety is crucial for cytotoxic effects. researchgate.netresearchgate.net The flexibility and steric bulk of the benzyl group allow it to occupy hydrophobic pockets in target proteins, an interaction that can be enhanced or diminished by adding or replacing substituents. For example, replacing the benzyl group with smaller alkyl chains or larger, more complex aromatic systems would directly impact the binding affinity and, consequently, the biological profile.

Regioselective Modifications at C-4, C-5, and C-6 Positions and their Activity Correlation

The pyridazinone core offers multiple sites for modification, with the C-4, C-5, and C-6 positions being of particular interest for SAR studies. The parent compound features a chlorine atom at the C-6 position, which is a common starting point for further chemical elaboration. The chloro group acts as a leaving group, enabling nucleophilic substitution reactions to introduce a wide variety of functionalities.

Studies have shown that replacing the C-6 chloro group with different substituents leads to a diverse range of biological activities. For example, substituting the halogen with aryloxy, alkyl, or pyrazolyl groups has been explored in the development of analgesic and anti-inflammatory agents. sarpublication.com Specifically, a derivative, 2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, demonstrated potent cyclooxygenase-2 (COX-2) inhibitory activity. This suggests that the introduction of a heteroaromatic ring at the C-6 position can significantly enhance potency and selectivity.

Modifications at the C-4 and C-5 positions also play a crucial role. Introduction of substituents at these positions can influence the electronic properties of the pyridazinone ring and introduce new points of interaction with target enzymes. For instance, the synthesis of 4,5-dihalo-3(2H)-pyridazinone derivatives has been shown to yield compounds with significant analgesic activity. sarpublication.com The nature and position of these substituents are critical, as even minor changes can lead to substantial differences in biological outcomes.

Influence of Aromatic and Heteroaromatic Substituents on Potency and Selectivity

The introduction of various aromatic and heteroaromatic substituents on the 2-benzyl-6-chloropyridazin-3(2H)-one scaffold is a key strategy for modulating potency and selectivity. These groups can engage in various non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and hydrophobic interactions.

As mentioned, replacing the C-6 chloro group with a 3,5-dimethyl-1H-pyrazolyl moiety resulted in a potent COX-2 inhibitor. This highlights the favorable interactions that can be achieved by introducing a heteroaromatic system. Similarly, attaching different aryl groups at the C-6 position has been shown to be a viable strategy for generating compounds with cardiotonic activity. sarpublication.com

Correlation between Steric and Electronic Features and Biological Efficacy

The biological efficacy of this compound analogs is intricately linked to the steric and electronic properties of their substituents. Quantitative structure-activity relationship (QSAR) studies on related heterocyclic compounds have demonstrated that parameters such as molecular volume, surface area, and electronic descriptors (like Hammett constants) are often correlated with biological activity. researchgate.netnih.govmdpi.com

For instance, the inhibitory potency of diastereomeric 2-aryl-2-fluoro-cyclopropylamines against tyramine (B21549) oxidase was found to be influenced by the electronic nature of the aryl substituents; electron-donating groups generally increased potency, while electron-withdrawing groups decreased it. nih.gov This principle can be extrapolated to the pyridazinone scaffold, where substituents on the N-benzyl ring or on an aryl group at C-6 would similarly modulate the electronic environment and thus the interaction with the target.

Steric factors are equally important. The size and shape of substituents at the N-2 and C-6 positions dictate how well the molecule fits into the binding site of a target protein. A bulky substituent might be necessary to occupy a large hydrophobic pocket, or it could cause steric hindrance that prevents optimal binding. The interplay between these steric and electronic effects is a key consideration in the design of potent and selective analogs.

Rational Design Principles for Enhanced Target Specificity

The development of this compound analogs with enhanced target specificity relies on principles of rational drug design. This approach often involves computational methods, such as molecular docking and pharmacophore modeling, to understand the interactions between a ligand and its target at the molecular level. mdpi.com

For example, in the design of novel PDE5 inhibitors, a pyrazolo[3,4-d]pyridazinone scaffold was identified as a promising starting point. SAR studies revealed that a benzyl group at the N-2 position was crucial for potent and selective activity. nih.gov This knowledge was then used to guide the synthesis of further analogs with improved properties.

Molecular docking studies can be used to predict the binding mode of a series of analogs within a target's active site. This allows researchers to prioritize the synthesis of compounds that are predicted to have the most favorable interactions. For instance, docking simulations of N-benzyl pyridazinone derivatives into the colchicine (B1669291) binding site of tubulin have been used to guide the development of new anticancer agents. researchgate.net By understanding the key interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—researchers can rationally design modifications to the this compound scaffold to enhance its affinity and specificity for a desired biological target.

Mechanistic Research on Biological Activities of 2 Benzyl 6 Chloropyridazin 3 2h One Derivatives in Vitro/cellular Models

Investigation of Enzyme Inhibition Mechanisms

Derivatives based on the pyridazinone core have been extensively studied as inhibitors of various enzyme classes, which are critical targets for therapeutic intervention in numerous diseases.

Inhibition of Kinases (e.g., Tyrosine Kinases, p38 MAP Kinase)

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Pyridazinone derivatives have emerged as potent inhibitors of several kinase families.

Tyrosine Kinases: The pyridazinone scaffold has been successfully incorporated into inhibitors of tyrosine kinases. For instance, structure-activity relationship (SAR) studies on Bruton's tyrosine kinase (BTK) inhibitors led to the development of an optimized pyridazinone scaffold that yielded analogs with improved potency and metabolic stability. nih.gov Further research has produced pyrido-pyridazinone derivatives that demonstrate potent inhibitory activity against FER, a non-transmembrane receptor tyrosine kinase implicated in cancer cell migration and metastasis. nih.govacs.orgresearchgate.net Optimization of these pyrido-pyridazinone compounds has led to derivatives with strong enzyme inhibitory activity (IC50 = 0.5 nM) and significant tumor growth inhibition in preclinical models. acs.org

p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response. Trisubstituted pyridazines have been synthesized and assessed as in vitro inhibitors of p38 MAPK. nih.gov Studies revealed that isomers with specific aryl and heteroaryl group placements on the pyridazine (B1198779) ring, along with dialkylamino substitutions, yielded a set of inhibitors with high in vitro activity, exhibiting IC50 values in the low nanomolar range (1-20 nM). nih.gov

| Target Kinase | Derivative Class | Key Findings | Reference |

| Bruton's Tyrosine Kinase (BTK) | Pyridazinone analogs | Identified lead analogs with improved potency and metabolic stability over earlier compounds. | nih.gov |

| FER Tyrosine Kinase | Pyrido-pyridazinone derivatives | Discovered potent inhibitors (IC50 = 0.5 nM) with in vivo antitumor efficacy. | nih.govacs.orgacs.org |

| p38 MAP Kinase | Trisubstituted pyridazines | Developed inhibitors with good in vitro activity (IC50 = 1-20 nM). | nih.gov |

Modulation of Phosphodiesterases (PDEs)

Phosphodiesterases (PDEs) are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in signal transduction. Inhibitors of these enzymes have therapeutic applications in cardiovascular and inflammatory diseases. The pyridazinone heterocycle has been identified as a critical component for PDE inhibition. nih.govresearchgate.net

Research into 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones showed that the pyridazinone lactam function is a key determinant for PDE3-inhibitory activity. nih.govresearchgate.net Structure-activity relationship studies indicated that PDE4 inhibition is enhanced by introducing a hydrophobic substituent at the N(2) position of the pyridazinone ring. nih.govresearchgate.net Further computational studies on bicyclic heteroaromatic pyridazinones have elucidated their binding modes within the PDE3A active site, revealing that the pyridazinone moiety establishes the primary interactions with catalytic amino acid residues. plos.orgnih.gov These findings provide a structural basis for designing more potent and selective PDE inhibitors. plos.orgnih.gov

Interaction with Other Enzyme Classes (e.g., SIRT2, PFKFB3, COX-2, PARP-1, Aspartate Aminotransferase)

Beyond kinases and PDEs, pyridazinone derivatives have been investigated for their inhibitory effects on several other important enzyme classes.

SIRT2 and Aspartate Aminotransferase: Within the scope of the reviewed scientific literature, no specific studies were identified that investigated the direct inhibitory activity of 2-benzyl-6-chloropyridazin-3(2H)-one derivatives against Sirtuin 2 (SIRT2) or Aspartate Aminotransferase.

PFKFB3: While 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a recognized target for cancer therapy due to its role in glycolysis, the primary inhibitors identified in the literature, such as 3PO and its derivatives, are not based on the pyridazinone scaffold. wikipedia.orgmdpi.com The reviewed research did not highlight pyridazinone-based compounds as a significant class of PFKFB3 inhibitors. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2): Pyridazinone derivatives have been extensively developed as selective COX-2 inhibitors, which are a cornerstone of anti-inflammatory therapy. cu.edu.egresearchgate.net Numerous studies have reported novel series of pyridazinone-containing compounds with potent and selective COX-2 inhibition. rsc.org For example, certain 2,6-disubstituted pyridazinone derivatives showed potent COX-2 inhibition (IC50 = 43.84 nM) with a selectivity index (SI) of 11.51, comparable to the standard drug celecoxib (B62257) (SI = 11.87). cu.edu.eg Another study found that derivatives incorporating thiazole (B1198619) and 4-thiazolidinone (B1220212) moieties exhibited superior COX-2 inhibition (IC50 = 15.50 nM) and a better selectivity index (SI = 21.29) than celecoxib. nih.gov The substitution pattern on the pyridazinone core is crucial for both potency and selectivity. cu.edu.eg Among some of the most active compounds, 6-benzyl-2-methylpyridazin-3(2H)-one displayed a very high COX-2 selectivity index of 96. nih.gov

| Compound Class | COX-2 IC50 | Selectivity Index (SI) | Reference |

| 2,6-disubstituted pyridazinone (Compound 23g) | 43.84 nM | 11.51 | cu.edu.eg |

| Pyridazine-thiazole hybrid (Compound 9a) | 15.50 nM | 21.29 | nih.gov |

| 6-benzyl-2-methylpyridazin-3(2H)-one (4a) | Not specified | 96 | nih.gov |

| Dihydropyridazinone derivative (Compound 3g) | 43.84 nM | 11.51 | cu.edu.eg |

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is an enzyme critical for DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for cancers with existing DNA repair defects. ekb.egresearchgate.net The pyridazine scaffold has been identified as a potent core for PARP-1 inhibitors. ekb.egresearchgate.net Researchers have designed pyridopyridazinone derivatives as isosteres of the phthalazine (B143731) nucleus found in the approved PARP-1 inhibitor Olaparib. nih.gov This work led to compounds with PARP-1 inhibitory activity in the nanomolar range, with the best compound exhibiting an IC50 of 36 nM, comparable to Olaparib's IC50 of 34 nM. nih.gov Additionally, molecular hybridization of a 4-chloropyridazinoxyphenyl scaffold with other pharmacophores has been explored to create novel agents that induce apoptosis and target the PARP-1 receptor. nih.gov

Cellular Pathway Modulation

In addition to direct enzyme inhibition, derivatives of this compound can exert their biological effects by modulating complex cellular pathways, such as those controlling cell death and protein homeostasis.

Induction of Apoptosis and Cell Cycle Regulation in Cellular Models

The induction of apoptosis (programmed cell death) and the regulation of the cell cycle are critical mechanisms for anticancer agents. Several studies have shown that pyridazinone-based compounds can modulate these pathways in cancer cell lines.

A study on pyridazinone-based diarylurea derivatives, designed as surrogates for the anticancer drug sorafenib, demonstrated that a lead compound could induce cell cycle arrest in the G0–G1 phase in a non-small cell lung cancer cell line (A549/ATCC). nih.gov Gene expression analysis confirmed the apoptotic mechanism, showing that the compound upregulated the pro-apoptotic genes p53 and Bax while downregulating the anti-apoptotic gene Bcl-2. nih.gov This shift in the balance of apoptotic regulators pushes the cancer cell toward programmed cell death. Other research has linked the anticancer effects of chloropyridazine hybrids to their ability to induce apoptosis in conjunction with PARP-1 inhibition. nih.gov

Inhibition of Protein Aggregation Mechanisms (e.g., polyglutamine)

The aggregation of proteins, such as those containing expanded polyglutamine (polyQ) tracts, is a pathological hallmark of several neurodegenerative disorders, including Huntington's disease. plos.org The inhibition of this aggregation process is a major therapeutic goal. nih.govnih.gov While various small molecules, peptides, and intrabodies have been identified as inhibitors of polyQ aggregation, the scientific literature reviewed did not specifically identify derivatives of the this compound scaffold as being investigated for this purpose. nih.govnih.govduke.edu

Anti-inflammatory Pathways in Cellular Contexts

Derivatives of the pyridazinone scaffold have been identified as potent modulators of inflammatory responses in various cellular models. Research indicates that their anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory pathways and molecules. A primary mechanism observed is the inhibition of the nuclear factor κB (NF-κB) signaling pathway. mdpi.comnih.gov

In studies using human monocytic cell lines (THP1-Blue), a library of pyridazinone derivatives was screened for the ability to suppress NF-κB transcriptional activity induced by lipopolysaccharide (LPS). mdpi.comnih.gov This screening identified numerous compounds with significant anti-inflammatory properties. Further investigation confirmed that the most potent of these inhibitors also suppressed the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in LPS-stimulated MonoMac-6 monocytic cells. mdpi.comnih.gov

Other potential anti-inflammatory targets for pyridazinone derivatives have been reported, including cyclooxygenase 2 (COX-2) and phosphodiesterase type 4 (PDE4). nih.govsemanticscholar.org The inhibition of these enzymes represents another pathway through which these compounds can exert anti-inflammatory effects. For instance, certain pyridazinone derivatives bearing an indole (B1671886) moiety have shown promising activity as selective inhibitors of the PDE4B isoenzyme, which in turn regulates the production of potent pro-inflammatory cytokines and chemokines in human primary macrophages. nih.gov These findings suggest that the anti-inflammatory profile of this compound derivatives is multifaceted, involving the modulation of several critical inflammatory signaling cascades.

| Derivative Class | Cellular Model | Inducer | Pathway/Target Inhibited | Observed Effect | Reference |

|---|---|---|---|---|---|

| Pyridazinones | THP1-Blue monocytic cells | LPS | NF-κB Transcriptional Activity | Inhibition of NF-κB activation | mdpi.comnih.gov |

| Pyridazinones | MonoMac-6 monocytic cells | LPS | IL-6 Production | Reduced IL-6 secretion | mdpi.comnih.gov |

| Indole-bearing Pyridazinones | Human primary macrophages | Not specified | Phosphodiesterase 4B (PDE4B) | Regulation of cytokine and chemokine production | nih.gov |

| General Pyridazinones | Not specified | Not specified | Cyclooxygenase 2 (COX-2) | Potential NSAID-like activity | nih.govsemanticscholar.org |

Receptor Agonism/Antagonism in in vitro Systems (e.g., Formyl Peptide Receptors)

In addition to their effects on intracellular inflammatory signaling, pyridazinone derivatives have been extensively investigated as ligands for the N-formyl peptide receptor (FPR) family. nih.govsemanticscholar.org FPRs are G-protein-coupled receptors primarily expressed on immune cells that play a crucial role in orchestrating the inflammatory response. semanticscholar.org

A significant finding from screening studies is that many pyridazinone derivatives act as FPR agonists. mdpi.comnih.gov However, this agonist activity does not appear to correlate with the NF-κB inhibitory effects described previously. Research has shown that a number of potent inhibitors of LPS-induced NF-κB activity are not FPR agonists. mdpi.com Conversely, known FPR agonists did not necessarily inhibit NF-κB activity in the same cellular models. mdpi.com This indicates that the anti-inflammatory actions of some pyridazinone derivatives may be mediated through FPR-independent pathways. mdpi.com The discovery of pyridazinone derivatives as FPR ligands highlights a distinct mechanism for modulating leukocyte inflammatory activities. nih.gov

| Compound Class | Receptor Family | Activity Type | Key Finding | Reference |

|---|---|---|---|---|

| Pyridazinones and related derivatives | N-formyl peptide receptors (FPR) | Agonism | Many derivatives identified as FPR agonists, modulating leukocyte activity. | mdpi.comnih.govsemanticscholar.org |

| Pyridazinones | N-formyl peptide receptors (FPR) | Agonism vs. Anti-inflammatory Effect | FPR agonist activity shows little correlation with the inhibition of LPS-induced NF-κB activity, suggesting distinct mechanisms of action. | mdpi.com |

Biochemical Target Validation in Cellular Systems

The validation of biochemical targets is a critical step in understanding the mechanism of action of bioactive compounds. For pyridazinone derivatives, cellular systems have been instrumental in identifying and confirming their molecular targets. The approach often involves screening compound libraries against specific cellular responses to pinpoint relevant pathways. nih.gov

The screening of pyridazinones for their ability to inhibit LPS-induced NF-κB activation in THP1-Blue cells serves as a prime example of target pathway validation. mdpi.comnih.gov This cellular assay confirms that the NF-κB pathway is a valid target for the anti-inflammatory activity of a subset of these compounds. Subsequent assays measuring downstream effects, such as the inhibition of IL-6 production in MonoMac-6 cells, further validate this finding by demonstrating a functional consequence of target engagement in a relevant cellular context. mdpi.comnih.gov

Beyond the NF-κB pathway, cellular studies have suggested a range of other potential biochemical targets for this class of compounds. These include enzymes directly involved in the inflammatory process, such as COX-2 and PDE4, as well as various kinases like dual specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), glycogen (B147801) synthase kinase-3 (GSK3), and cell division cycle 7-related protein kinase (Cdc7). nih.govsemanticscholar.orgnih.gov The identification of these diverse targets within cellular systems underscores the potential for the pyridazinone scaffold to be developed into novel therapeutics with specific mechanisms of action. nih.gov Further research is necessary to definitively identify the direct molecular targets for many of these derivatives and to understand the relationship between their varied biological activities. mdpi.com

Future Research Directions and Unexplored Avenues for 2 Benzyl 6 Chloropyridazin 3 2h One

Development of Novel Synthetic Routes for Architecturally Complex Analogs

The synthesis of functionalized pyridazin-3(2H)-ones is an active area of research, with a focus on creating structurally diverse analogs to explore a wider range of biological activities. Future efforts in this area for 2-benzyl-6-chloropyridazin-3(2H)-one will likely concentrate on the development of more efficient and versatile synthetic methodologies.

Recent advancements have demonstrated the utility of techniques such as nucleophilic substitution of hydrogen (SNH) and selective bromine-magnesium exchange for the functionalization of the pyridazinone core. nih.govresearchgate.net For instance, the direct transformation of this compound into its corresponding C-4 alkyl and aryl derivatives has been achieved, opening avenues for further structural modifications. nih.gov The use of less nucleophilic Mg amides has also enabled regioselective C-H magnesiation at the C-4 position, providing access to a variety of previously unknown derivatives. researchgate.net

Future research will likely build upon these foundations, exploring novel catalytic systems and reaction conditions to introduce greater architectural complexity. The development of one-pot and multicomponent reactions will be crucial for improving synthetic efficiency and enabling the rapid generation of diverse compound libraries. These advanced synthetic strategies will be instrumental in creating analogs with unique three-dimensional structures, which are often associated with enhanced biological activity and target selectivity.

Table 1: Modern Synthetic Approaches for Pyridazinone Functionalization

| Synthetic Method | Description | Potential Application for this compound Analogs |

| Nucleophilic Substitution of Hydrogen (SNH) | Direct functionalization at a C-H bond, avoiding the need for pre-functionalized starting materials. nih.gov | Introduction of diverse substituents at the C-4 position to modulate biological activity. nih.gov |

| Selective Bromine-Magnesium Exchange | Regioselective metalation at a bromine-substituted position, allowing for subsequent reaction with electrophiles. researchgate.net | Precise introduction of functional groups at specific positions on the pyridazinone ring. |

| C-H Magnesiation | Direct activation and functionalization of a C-H bond using a magnesium amide base. researchgate.net | Access to novel pyridazinone derivatives by targeting previously inaccessible positions. |

| Catalytic Cross-Coupling Reactions | Formation of carbon-carbon and carbon-heteroatom bonds using transition metal catalysts. | Construction of complex molecular architectures by linking the pyridazinone core to other cyclic or acyclic fragments. |

| Multicomponent Reactions | Combining three or more reactants in a single synthetic operation to build complex molecules efficiently. | Rapid generation of diverse libraries of this compound analogs for high-throughput screening. |

Advanced Mechanistic Studies at the Molecular and Sub-Cellular Levels

A thorough understanding of the mechanism of action is paramount for the rational design of more effective and safer therapeutic agents. For this compound and its future analogs, detailed mechanistic studies at both the molecular and sub-cellular levels are a critical research frontier.

While the broader class of pyridazinones is known to interact with various biological targets, the specific molecular interactions of this compound are not yet fully elucidated. Future research should employ a combination of biophysical, biochemical, and cell-based assays to identify and characterize its direct molecular targets. Techniques such as X-ray crystallography and cryo-electron microscopy could provide high-resolution structural information of the compound bound to its target protein, revealing key binding interactions and guiding the design of more potent inhibitors.

At the sub-cellular level, it is important to investigate how this compound and its derivatives affect cellular signaling pathways and networks. Advanced imaging techniques, such as confocal microscopy and super-resolution microscopy, can be used to visualize the localization of the compound within the cell and its impact on cellular structures and processes. Furthermore, "omics" technologies, including proteomics and metabolomics, can provide a global view of the cellular response to compound treatment, helping to identify novel mechanisms of action and potential off-target effects.

Exploration of New Biological Targets and Therapeutic Applications

The pyridazinone scaffold has been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. eurekalert.orgontosight.ai This suggests that this compound and its analogs may have therapeutic potential in a variety of diseases. A key future research direction is the systematic exploration of new biological targets and therapeutic applications for this compound class.

Recent studies on pyridazinone derivatives have identified several promising targets, including phosphodiesterase type 4 (PDE4), monoamine oxidase-B (MAO-B), and FER tyrosine kinase, which are implicated in inflammatory diseases, neurodegenerative disorders, and cancer, respectively. nih.govmdpi.comacs.org High-throughput screening of this compound and its analogs against a broad panel of biological targets could uncover novel activities and therapeutic opportunities.

Furthermore, a "polypharmacology" approach, where a single compound is designed to interact with multiple targets, could be particularly fruitful for complex diseases. The structural versatility of the this compound scaffold makes it an ideal starting point for the development of such multi-target ligands. For example, by incorporating specific pharmacophoric features, it may be possible to design analogs with dual anti-inflammatory and anticancer activity.

Table 2: Potential Biological Targets and Therapeutic Areas for this compound Analogs

| Biological Target | Therapeutic Area | Rationale |

| Phosphodiesterase 4 (PDE4) | Inflammatory Diseases (e.g., COPD, asthma) | Pyridazinone derivatives have shown potential as PDE4 inhibitors, which are effective anti-inflammatory agents. nih.govnih.gov |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases (e.g., Parkinson's disease) | Certain pyridazinone derivatives have been identified as selective MAO-B inhibitors. mdpi.com |

| FER Tyrosine Kinase | Cancer | The pyrido-pyridazinone template has been reported as a potent FER tyrosine kinase inhibitor. acs.org |

| PARP-1 | Cancer | Pyridazine-based candidates have been investigated as PARP-1 inhibitors for cancer treatment. nih.gov |

| Various Kinases | Cancer, Inflammatory Diseases | The pyridazinone scaffold can be modified to target a range of kinases involved in disease pathogenesis. researchgate.net |

| Microbial Enzymes | Infectious Diseases | Pyridazinone derivatives have demonstrated antimicrobial activity, suggesting they may target essential microbial enzymes. scispace.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. mednexus.orgresearchgate.net These computational approaches offer powerful tools for accelerating the design and optimization of novel therapeutic agents based on the this compound scaffold.

AI and ML algorithms can be employed for a variety of tasks in the drug discovery pipeline. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of virtual compounds, allowing for the in silico screening of large compound libraries and the prioritization of candidates for synthesis and testing. nih.gov Virtual screening and molecular docking studies can be used to predict the binding affinity of novel analogs to specific biological targets, providing insights into their potential mechanism of action. mdpi.com

Furthermore, AI and ML can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. researchgate.net This allows for the early identification of candidates with unfavorable pharmacokinetic or safety profiles, reducing the attrition rate in later stages of drug development. Generative models can also be employed to design novel molecular structures with desired properties, expanding the chemical space around the this compound core.

The application of these computational tools will undoubtedly accelerate the discovery of new drug candidates derived from this compound, making the process more efficient and cost-effective.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-benzyl-6-chloropyridazin-3(2H)-one, and what methodological considerations are critical for reproducibility?

- Answer : A common approach involves condensation reactions. For example, 3,6-dichloropyridazine can react with sodium salts (e.g., benzyl cyanide) under alkaline conditions (e.g., ethanolic NaOEt), followed by hydrolysis and alkylation with benzyl halides to introduce the benzyl group . Key considerations include:

- Solvent selection : Ethanol is often used due to its ability to dissolve both organic and ionic intermediates.

- Reaction time : Overnight stirring at room temperature ensures complete conversion .

- Purification : Recrystallization in 90% ethanol improves yield and purity .

Q. How can spectroscopic techniques (NMR, IR, XRD) be applied to confirm the structure of this compound?

- Answer :

- X-ray crystallography : Single-crystal XRD analysis provides unambiguous confirmation of the benzyl substitution pattern and chloropyridazine backbone, with R-factors <0.05 ensuring precision .

- NMR : H NMR should show a singlet for the benzyl methylene group (~δ 4.8–5.2 ppm) and aromatic protons (δ 7.2–7.5 ppm). C NMR confirms the carbonyl (C=O) at ~δ 160–165 ppm .

- IR : A strong C=O stretch at ~1680–1700 cm and C-Cl at ~550–600 cm are diagnostic .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of benzylation in pyridazinone derivatives to avoid byproducts like 3-benzyl isomers?

- Answer :

- Base selection : Sodium hydride (NaH) in DMF promotes deprotonation at the N-2 position over N-3 due to steric and electronic effects .

- Temperature control : Lower temperatures (0–5°C) minimize competing pathways, while gradual warming ensures controlled alkylation .

- Computational modeling : DFT calculations can predict nucleophilic sites on the pyridazinone ring, guiding experimental design .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Answer :

- Validation protocols :

Cross-validate NMR/IR data with XRD results to confirm structural assignments .

Use high-level theory (e.g., MP2/cc-pVTZ) to refine computational models, ensuring solvent effects and dispersion corrections are included .

- Case study : Discrepancies in C NMR shifts for the carbonyl group may arise from solvent polarity; replicate calculations in ethanol instead of gas-phase models .

Q. What are the implications of substituent effects on the biological activity of this compound derivatives, and how can structure-activity relationships (SAR) be systematically explored?

- Answer :

- Functional group variations : Replace the benzyl group with electron-withdrawing (e.g., nitrobenzyl) or donating (e.g., methoxybenzyl) substituents to assess COX-1/COX-2 inhibition trends .

- Methodological framework :

Synthesize a library of analogs via parallel synthesis.

Screen using enzyme assays (e.g., cyclooxygenase inhibition) and correlate activity with Hammett σ values or LogP .

- Data analysis : Multivariate regression models identify key descriptors (e.g., ClogP, polar surface area) influencing bioavailability .